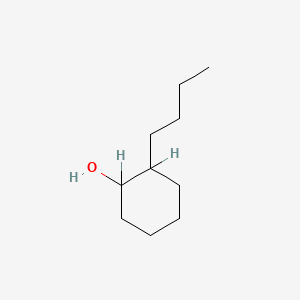

2-Butylcyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75605. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-6-9-7-4-5-8-10(9)11/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDALGYBEFALAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50957570 | |

| Record name | 2-Butylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36159-49-6 | |

| Record name | Cyclohexanol, 2-butyl-, | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036159496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36159-49-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BUTYLCYCLOHEXANOL (MIXTURE OF ISOMERS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Butylcyclohexanol synthesis mechanism and stereochemistry

An In-depth Technical Guide to the Synthesis and Stereochemistry of 2-Butylcyclohexanol

Abstract

This compound is a key chemical intermediate whose utility is intrinsically linked to its stereochemistry. The spatial arrangement of the butyl and hydroxyl groups on the cyclohexane ring gives rise to cis and trans diastereomers, each with distinct physical and chemical properties. This guide provides a comprehensive examination of the primary synthetic routes to this compound: the catalytic hydrogenation of 2-butylphenol and the Grignard reaction of cyclohexanone with a butylmagnesium halide. We will dissect the underlying mechanisms of these transformations, with a deep focus on the factors that govern stereochemical outcomes. This document explains the causality behind experimental choices, offers detailed protocols, and presents a comparative analysis of the stereoisomers, providing researchers with the foundational knowledge required for targeted synthesis and application.

Introduction: The Significance of Stereoisomerism in this compound

This compound is a substituted cycloalkane that exists as two primary diastereomers: cis-2-butylcyclohexanol and trans-2-butylcyclohexanol. The molecular formula for both is C₁₀H₂₀O.[1][2] The distinction lies in the relative orientation of the n-butyl and hydroxyl groups attached to the cyclohexane ring. In the cis isomer, both groups are on the same face of the ring, while in the trans isomer, they are on opposite faces.

This stereochemical difference is not trivial. For instance, in the fragrance industry, specific isomers of related compounds like 2-tert-butylcyclohexyl acetate are highly sought after for their desirable scent profiles, while other isomers may be odorless or possess undesirable notes.[3] Therefore, synthetic control over the stereochemical outcome is of paramount importance for both industrial and research applications.

Thermodynamic Stability of this compound Isomers

To understand the stereochemical outcomes of synthesis, one must first appreciate the inherent stability of the target isomers. The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position.

-

Trans-2-butylcyclohexanol: The most stable conformation of the trans isomer allows both the bulky butyl group and the hydroxyl group to occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions, which are significant steric clashes. Consequently, trans-2-butylcyclohexanol is the more thermodynamically stable isomer.[4]

-

Cis-2-butylcyclohexanol: In the cis isomer, for one group to be equatorial, the other must be axial. Given that the n-butyl group is significantly bulkier than the hydroxyl group, the preferred conformation places the butyl group in the equatorial position to minimize steric strain, forcing the hydroxyl group into a less stable axial position.[4][5]

This inherent stability difference is a crucial factor in reactions that approach thermodynamic equilibrium. However, many synthetic reactions are under kinetic control, where the product distribution is determined by the lowest energy transition state, not the lowest energy product.

Caption: Chair conformations of cis- and trans-2-butylcyclohexanol.

Synthetic Pathway I: Catalytic Hydrogenation of 2-Butylphenol

The hydrogenation of substituted phenols is a robust and industrially significant method for producing cyclohexanol derivatives. This pathway involves the reduction of the aromatic ring of 2-butylphenol using hydrogen gas in the presence of a metal catalyst.

Reaction Mechanism and Stereochemical Implications

The reaction is not a simple, single-step addition of hydrogen. It proceeds through a competitive, consecutive pathway involving the formation of 2-butylcyclohexanone as a key intermediate.[6] The stereoselectivity of the final product is largely determined by the hydrogenation of this intermediate ketone, which is influenced by its adsorption onto the catalyst surface.

Caption: Reaction pathway for the hydrogenation of 2-butylphenol.

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is the primary tool for controlling the cis/trans ratio. The "Auwers-Skita rule" historically suggested that hydrogenation in acidic conditions favors the cis isomer, while neutral or basic conditions favor the trans isomer, though many exceptions exist. The modern understanding focuses on catalyst-substrate interactions. For high cis selectivity, the catalyst should facilitate the hydrogenation of the adsorbed ketone intermediate from its less hindered face.

Catalyst Selection and Performance

Different metal catalysts exhibit distinct selectivities, which is a critical consideration in process design. High cis-isomer content is often the goal for specific applications.[3]

| Catalyst System | Pressure (bar) | Temp. (°C) | Resulting Cis:Trans Ratio | Reference |

| Ruthenium on Carbon | 40 | 100 | 92.5 : 7.5 | [3] |

| Raney-Cobalt | 50 | 150 | 94 : 6 | [3] |

| Raney-Nickel (untreated) | 80 | 85 | 80 : 20 | [3] |

| Raney-Nickel (NaBH₄ treated) | 80 | 85 | 92 : 8 | [3] |

| Raney-Nickel/Iron mixture | - | - | Up to 95 : 5 | [3][7] |

| Rhodium on Carbon | 70-120 | 74-93 | ~66% cis-isomer | [8] |

Causality: Catalysts like Ruthenium and treated Raney-Nickel are highly effective at promoting the specific orientation of the intermediate ketone that leads to the formation of the cis alcohol. The addition of iron to Raney-Nickel catalysts appears to further enhance this selectivity.[7]

Experimental Protocol: High-Cis Selective Hydrogenation

This protocol is a representative example based on methods known to yield high cis-isomer ratios.

-

Vessel Preparation: A high-pressure stainless-steel autoclave is charged with 2-butylphenol and a solvent (e.g., isopropanol).

-

Catalyst Addition: The selected catalyst (e.g., 5% Ruthenium on Carbon or a Raney-Nickel/Iron catalyst) is added under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction or catalyst deactivation. The catalyst loading is typically 1-5% by weight relative to the substrate.

-

Sealing and Purging: The autoclave is sealed and purged several times with nitrogen, followed by several purges with hydrogen gas to remove all oxygen.

-

Reaction Conditions: The vessel is pressurized with hydrogen to the target pressure (e.g., 40-80 bar) and heated to the desired temperature (e.g., 85-150°C) with vigorous stirring.

-

Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake.

-

Work-up: After cooling and careful venting of excess hydrogen, the catalyst is removed by filtration (caution: Raney-Nickel can be pyrophoric). The solvent is then removed under reduced pressure.

-

Analysis: The resulting crude product's cis/trans ratio is determined using Gas Chromatography (GC) or NMR spectroscopy.

Synthetic Pathway II: Grignard Reaction with Cyclohexanone

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. It involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group. For this synthesis, butylmagnesium bromide adds to cyclohexanone.

Mechanism and Stereochemical Control

The carbon atom of the butyl group in butylmagnesium bromide is highly nucleophilic and attacks the electrophilic carbonyl carbon of cyclohexanone.[9] This addition can occur from two directions relative to the plane of the ring:

-

Axial Attack: The nucleophile approaches from the top or bottom face, leading to an equatorial hydroxyl group. This pathway forms trans-2-butylcyclohexanol .

-

Equatorial Attack: The nucleophile approaches from the "side" or equator of the ring, leading to an axial hydroxyl group. This pathway forms cis-2-butylcyclohexanol .

Caption: Grignard reaction mechanism and stereochemical pathways.

Causality: The stereochemical outcome is dictated by steric hindrance. For small, unhindered nucleophiles, axial attack is often preferred (Felkin-Anh model). However, the butyl group of the Grignard reagent is sterically demanding. It preferentially attacks from the more open axial trajectory to avoid steric clashes with the axial hydrogens on the cyclohexanone ring. This leads to the formation of the equatorial alcohol, favoring the trans product. It is critical to note that with extremely bulky reagents like tert-butylmagnesium bromide, steric hindrance can become so severe that the addition reaction yield is extremely low (<1%), with the Grignard reagent acting as a base to deprotonate the ketone instead.[10][11][12] While n-butyl is less bulky, this highlights the importance of steric effects in this reaction.

Experimental Protocol: Grignard Synthesis

This reaction must be conducted under strictly anhydrous (dry) conditions, as Grignard reagents react readily with water.

-

Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled under a dry, inert atmosphere (nitrogen or argon).

-

Grignard Reagent Formation: In a flask equipped with a dropping funnel and condenser, magnesium turnings are placed. A small amount of 1-bromobutane in anhydrous diethyl ether or THF is added. The reaction is initiated (sometimes requiring gentle heating or a crystal of iodine). Once initiated, the remaining 1-bromobutane solution is added dropwise to maintain a gentle reflux. The reaction is complete when most of the magnesium is consumed.

-

Addition of Ketone: The prepared butylmagnesium bromide solution is cooled. A solution of cyclohexanone in anhydrous ether is added dropwise with stirring. An exothermic reaction occurs, forming a thick magnesium alkoxide salt precipitate.

-

Hydrolysis (Work-up): The reaction mixture is cooled in an ice bath and slowly quenched by the addition of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide and dissolves the magnesium salts. An acid like dilute HCl can be used but may cause dehydration of the tertiary alcohol product.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The product is then purified by distillation or chromatography.

Spectroscopic Analysis of Isomers

Differentiating between the cis and trans isomers is crucial for confirming the outcome of a synthesis.

-

Infrared (IR) Spectroscopy: The key feature is the O-H stretching band. In the cis isomer, the axial hydroxyl group is more sterically hindered, which can affect its hydrogen bonding characteristics compared to the equatorial hydroxyl in the trans isomer.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly powerful. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) will have a different chemical shift and splitting pattern in each isomer. In the trans isomer (equatorial OH), this proton is axial and typically appears as a broad multiplet due to multiple small coupling constants. In the cis isomer (axial OH), this proton is equatorial and often shows a narrower signal.

-

Gas Chromatography (GC): Due to differences in polarity and boiling point, the two isomers can typically be separated by GC. The trans isomer, with its equatorial hydroxyl group being more exposed, may interact more strongly with polar stationary phases, leading to a longer retention time compared to the more sterically shielded axial hydroxyl of the cis isomer.[14]

Conclusion

The synthesis of this compound is a study in the control of stereochemistry. The two primary pathways, catalytic hydrogenation and Grignard addition, offer different levels of control and typically favor opposite isomers under standard conditions.

-

Catalytic hydrogenation of 2-butylphenol is a versatile industrial method where the choice of catalyst (e.g., Ru, Co, modified Ni) is the critical factor for achieving high selectivity, often favoring the kinetically controlled cis isomer.

-

The Grignard reaction of butylmagnesium bromide with cyclohexanone is governed by steric approach control, where the nucleophile attacks from the least hindered face, generally favoring the formation of the trans isomer.

A thorough understanding of the underlying mechanisms, the thermodynamic stability of the products, and the kinetic factors of each pathway is essential for any researcher or professional aiming to synthesize a specific stereoisomer of this compound for targeted applications.

References

-

G. Nagl. (1990). Stereoselective Hydrogenation of 2-tert-Butylphenol to cis-2-tert-Butylcyclohexanol. 2. Kinetics of the Liquid-Phase Hydrogenationof 2-teri-butylphenol to cis- and trans-2-terf-butylcyclohexanol were investigated over nickel, cobalt, and ruthenium catalysts. Industrial & Engineering Chemistry Research. Available at: [Link]

- H. J. J. P. E. G. Schoon, G. Jonkers, J. W. Van Hal. (2003). Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol. Google Patents (EP1345875B1).

-

Homework.Study.com. (n.d.). Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bromide yields only about... Available at: [Link]

-

Carl T. Wigal, William T. Hopkins, Bruce P. Ronald. (1991). Synthesis of trans-2-tert-butylcyclohexanol via hydroboration: A microscale organic experiment demonstrating syn addition. Journal of Chemical Education. Available at: [Link]

-

G. Nagl. (1990). Stereoselective hydrogenation of 2-tert-butylphenol to cis-2-tert-butylcyclohexanol. 1. Equilibrium composition of the system 2-tert-butylphenol/2-tert-butylcyclohexanone/cis- or trans-2-tert-butylcyclohexanol and hydrogen. Industrial & Engineering Chemistry Research. Available at: [Link]

- H. J. J. P. E. G. Schoon, G. Jonkers, J. W. Van Hal. (2002). Method for producing cis-2-tert-butylcyclohexanol. Google Patents (WO2002048079A2).

- H. Adkins, A. Billica. (1948). Hydrogenation of phenolic compounds, e.g. p-tert.- butylphenol. Google Patents (DE19604791A1).

-

Brainly.com. (2023). Between trans-2-tert-butylcyclohexanol and cis-2-tert-butylcyclohexanol, which stereoisomer and... Available at: [Link]

-

Quora. (2016). How do you synthesise 2-methylcyclohexanol from cyclohexene? Available at: [Link]

-

G. Nagl. (1990). Stereoselective hydrogenation of 2-tert-butylphenol to cis-2-tert-butylcyclohexanol. 2. Kinetics of the liquid-phase hydrogenation of 2-tert-butylphenol over nickel, cobalt, and noble metal catalysts. Industrial & Engineering Chemistry Research. Available at: [Link]

-

E. L. Eliel, T. W. Doyle, R. O. Hutchins, E. C. Gilbert. (1970). cis-4-tert-BUTYLCYCLOHEXANOL. Organic Syntheses Procedure. Available at: [Link]

-

Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the fo... Available at: [Link]

-

Filo. (2024). Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bro... Available at: [Link]

-

Stratech. (n.d.). 2-tert-Butylcyclohexanol (cis- and trans- mixture), min 98%, 100 grams. Available at: [Link]

-

PubChem. (n.d.). 2-tert-Butylcyclohexanol. Available at: [Link]

-

PubChem. (n.d.). 2-Butylcyclohexan-1-ol. Available at: [Link]

-

Chegg.com. (2020). Solved Consider the isomers of tert-butylcyclohexanol in... Available at: [Link]

-

Filo. (2025). Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bro... Available at: [Link]

-

Homework.Study.com. (n.d.). For cis-4-t-butylcyclohexanol and tras-4-t-butylcyclohexanol, why do the two isomeric products have different relative chromatographic movements? Available at: [Link]

-

Filo. (2025). Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bro... Available at: [Link]

-

SAS Publishers. (n.d.). Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts. Available at: [Link]

-

E. L. Eliel, R. J. L. Martin, D. Nasipuri. (1966). trans-4-t-BUTYLCYCLOHEXANOL. Organic Syntheses Procedure. Available at: [Link]

-

Bartleby. (2021). Answered: Consider the isomers of tert-butylcyclohexanol in conformational structures... Available at: [Link]

Sources

- 1. 2-tert-Butylcyclohexanol | C10H20O | CID 26068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Butylcyclohexan-1-ol | C10H20O | CID 142051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]

- 4. brainly.com [brainly.com]

- 5. Solved Consider the isomers of tert-butylcyclohexanol in | Chegg.com [chegg.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2002048079A2 - Method for producing cis-2-tert-butylcyclohexanol - Google Patents [patents.google.com]

- 8. DE19604791A1 - Hydrogenation of phenolic compounds, e.g. p-tert.- butylphenol - Google Patents [patents.google.com]

- 9. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]

- 10. homework.study.com [homework.study.com]

- 11. Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bro.. [askfilo.com]

- 12. Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bro.. [askfilo.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. homework.study.com [homework.study.com]

A Guide to the Spectroscopic Analysis of 2-Butylcyclohexanol Stereoisomers

This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation and differentiation of 2-butylcyclohexanol stereoisomers. Designed for researchers, chemists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights to empower robust stereochemical analysis.

Introduction: The Challenge of Stereoisomerism

This compound, a substituted cyclic alcohol, exists as two primary stereoisomers: cis-2-butylcyclohexanol and trans-2-butylcyclohexanol. These isomers possess the same molecular formula (C₁₀H₂₀O) and connectivity but differ in the three-dimensional arrangement of the butyl and hydroxyl groups on the cyclohexane ring. This seemingly subtle difference in spatial orientation gives rise to distinct physical, chemical, and biological properties, making their unambiguous identification critical in fields ranging from synthetic chemistry to pharmacology.

Spectroscopic methods are the cornerstone of stereochemical assignment. By probing the interaction of molecules with electromagnetic radiation and energetic particles, we can deduce fine structural details. This guide explains the causal relationships between the conformational behavior of this compound isomers and their unique spectral signatures.

Foundational Principle: Conformational Analysis

The spectroscopic differences between cis- and trans-2-butylcyclohexanol are fundamentally rooted in the conformational preferences of the cyclohexane ring. The six-membered ring predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

A critical concept is that bulky substituents, like a butyl group, are energetically more stable in the equatorial position. This placement minimizes steric hindrance, specifically 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.

-

trans-2-Butylcyclohexanol : The most stable conformation places both the large butyl group and the hydroxyl group in equatorial positions (diequatorial).

-

cis-2-Butylcyclohexanol : In the cis isomer, one substituent must be axial while the other is equatorial. Given the significant steric bulk of the butyl group, it will preferentially occupy the equatorial position, forcing the smaller hydroxyl group into the axial position.

These preferred conformations are not static but exist in a dynamic equilibrium. However, the energy difference between conformers is often large enough that one conformation predominates, dictating the observed spectroscopic properties.

Caption: Workflow for NMR-based stereochemical assignment.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy provides information about the vibrational modes of functional groups. For this compound, the key bands are the O-H and C-O stretching vibrations. While less definitive than NMR for stereoisomerism, it offers corroborating evidence.

Causality Behind Experimental Observations: The vibrational frequency of the C-O bond is influenced by its orientation. An equatorial C-O bond is generally stronger and vibrates at a slightly higher frequency (wavenumber) than an axial C-O bond.

-

Axial C-O Stretch (cis isomer) : Typically observed in the 950-1050 cm⁻¹ range.

-

Equatorial C-O Stretch (trans isomer) : Typically observed in the 1050-1150 cm⁻¹ range.

The O-H stretching band, a broad signal around 3200-3600 cm⁻¹, confirms the presence of the alcohol but is less reliable for distinguishing these specific isomers, as its shape is highly dependent on concentration and hydrogen bonding.

| Isomer (Predominant Conformer) | OH Orientation | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |

| cis-2-Butylcyclohexanol | Axial | ~3200-3600 (broad) | ~1030-1050 |

| trans-2-Butylcyclohexanol | Equatorial | ~3200-3600 (broad) | ~1060-1080 |

| Table 3: Characteristic IR absorption frequencies for this compound isomers. | |||

| [1][2][3] |

Experimental Protocol: ATR-FTIR Spectrum Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample (or a single drop if liquid) onto the ATR crystal, ensuring complete coverage.

-

Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the wavenumbers for the key O-H and C-O stretching vibrations.

Mass Spectrometry (MS): Fragmentation and Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. It is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds like this compound.

Causality Behind Experimental Observations: Under Electron Ionization (EI), the molecule is fragmented. While stereoisomers have identical molecular weights and often produce very similar mass spectra, the relative intensities of certain fragment ions can differ. This is because the stability of the molecular ion and the transition states for fragmentation can be influenced by the molecule's stereochemistry.

For this compound (MW = 156.27 g/mol ), key fragmentation pathways include:

-

Loss of water (H₂O): [M-18]⁺ at m/z 138.

-

Loss of the butyl group (C₄H₉): [M-57]⁺ at m/z 99.

-

Ring cleavage fragments.

The molecular ion peak ([M]⁺) at m/z 156 may be weak or absent. The base peak (most intense) is often at m/z 57, corresponding to the stable tertiary butyl cation, or related fragments. [4][5]The relative abundance of the [M-18]⁺ ion can sometimes be greater for the isomer where the hydroxyl group and a neighboring hydrogen are in an anti-periplanar arrangement, facilitating elimination.

| Ion | m/z | Identity |

| [M]⁺ | 156 | Molecular Ion |

| [M-H₂O]⁺ | 138 | Loss of water |

| [M-C₄H₉]⁺ | 99 | Loss of butyl group |

| [C₄H₉]⁺ | 57 | Butyl cation fragment |

| Table 4: Major expected fragments in the EI-Mass Spectrum of this compound. |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method: Inject 1 µL of the solution into the GC-MS. Use a suitable capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/min.

-

MS Method: Set the mass spectrometer to scan a range of m/z 40-300 using electron ionization (70 eV).

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time. Extract the mass spectrum corresponding to the analyte peak and identify the molecular ion (if present) and major fragment ions.

Caption: General workflow for GC-MS analysis.

Conclusion: An Integrated Approach to Certainty

While each spectroscopic technique provides valuable clues, a combined, multi-technique approach ensures the highest level of confidence in stereochemical assignment. ¹H and ¹³C NMR spectroscopy stand as the most definitive methods, offering direct insight into the conformational realities of the cis and trans isomers. IR spectroscopy provides rapid confirmation of functional groups and supporting evidence for the C-O bond orientation. Finally, GC-MS confirms the molecular weight and provides a fragmentation fingerprint that completes the analytical picture. By understanding the causal links between molecular structure and spectral output, researchers can confidently navigate the complexities of stereoisomerism in their scientific endeavors.

References

-

Dalling, D. K., & Grant, D. M. (1967). Carbon-13 Magnetic Resonance. IX. The Methylcyclohexanes. Journal of the American Chemical Society, 89(26), 6612–6622. Available at: [Link]

-

Ritchie, R. G. S., Cyr, N., Korsch, B., Koch, H. J., & Perlin, A. S. (1975). Carbon-13 Chemical Shifts of Furanosides and Cyclopentanols. Configurational and Conformational Influences. Canadian Journal of Chemistry, 53(10), 1424-1433. Available at: [Link]

-

TMP Chem. (2023). NMR 5: Coupling Constants. YouTube. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26068, 2-tert-Butylcyclohexanol. PubChem. Available at: [Link]

-

LibreTexts Chemistry. (2020). 25.1: Information Contained in Proton NMR Spectra. Available at: [Link]

-

ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Table]. Available at: [Link]

-

Salzner, U., & Schleyer, P. v. R. (1993). Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. Journal of the American Chemical Society, 115(22), 10231–10236. Available at: [Link]

-

ResearchGate. (n.d.). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. Available at: [Link]

-

Cuevas, G., et al. (2014). Study of thermodynamic and NMR properties of some cyclohexane derivatives. Journal of the Chilean Chemical Society. Available at: [Link]

-

University of Regensburg. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142051, 2-Butylcyclohexan-1-ol. PubChem. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexanol, 2-butyl-. NIST Chemistry WebBook. Available at: [Link]

-

SpectraBase. (n.d.). This compound - MS (GC) Spectrum. Available at: [Link]

-

SpectraBase. (n.d.). This compound - FTIR Spectrum. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7391, 4-tert-Butylcyclohexanol. PubChem. Available at: [Link]

-

Transtutors. (2018). Below are isomers of tert-butylcyclohexanol in conformational structures. Available at: [Link]

-

Bartleby. (2021). Consider the isomers of tert-butylcyclohexanol in conformational structures. Available at: [Link]

-

Brainly. (2023). Tert-butyl groups are so large that they function as "conformational locks," only adopting equatorial. Available at: [Link]

-

SpectraBase. (n.d.). This compound - Vapor Phase IR Spectrum. Available at: [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. [PDF]. Available at: [Link]

-

SpectraBase. (n.d.). This compound - 13C NMR Chemical Shifts. Available at: [Link]

-

Homework.Study.com. (n.d.). A portion of NMR spectrum of 4-tert-butylcyclohexanol is shown below. Available at: [Link]

-

Chegg. (2013). Solved Below are isomers of tert-butylcyclohexanol in. Available at: [Link]

-

ResearchGate. (n.d.). The four conformational isomers of cyclohexanol calculated at M06-2X/6-311++G(d,p) level. [Diagram]. Available at: [Link]

-

Schoder, T. (2020). 4-tert-Butylcyclohexanol - J values. YouTube. Available at: [Link]

-

PubChemLite. (n.d.). 2-tert-butylcyclohexanol (C10H20O). Available at: [Link]

Sources

Physical and thermodynamic properties of 2-Butylcyclohexanol

An In-Depth Technical Guide to the Physical and Thermodynamic Properties of 2-Butylcyclohexanol

Abstract

This technical guide provides a comprehensive analysis of the physical and thermodynamic properties of this compound, a C10H20O alicyclic alcohol. Recognizing that "this compound" encompasses several structural isomers (n-butyl, sec-butyl, and tert-butyl) and stereoisomers (cis and trans), this document delineates the distinct characteristics of these variants. The guide is structured to support researchers, chemists, and drug development professionals by synthesizing available data on key physical parameters such as density, phase transition temperatures, and solubility, alongside thermodynamic properties like enthalpy of formation and vaporization. Furthermore, it offers detailed, field-proven experimental protocols for the determination of these properties, emphasizing the causality behind methodological choices. The significance of these properties, particularly in the context of chemical synthesis and pharmaceutical sciences, is a central theme. Safety, handling, and storage protocols are also summarized to ensure safe laboratory practices. This guide aims to be a critical resource, consolidating scattered data and providing a procedural framework for the empirical validation of chemical properties.

Introduction to this compound: Structure and Significance

This compound is an organic compound valued as a versatile intermediate and solvent.[1] Its utility is deeply connected to the specific isomer being used. The position and branching of the butyl group at the C2 position of the cyclohexanol ring, along with the stereochemical orientation of the hydroxyl and butyl groups, give rise to a family of related but distinct molecules.

Isomeric Complexity: N-butyl, Sec-butyl, and Tert-butyl

The constitutional isomerism of the butyl group fundamentally alters the molecule's steric profile and intermolecular interactions. The primary isomers are:

-

2-n-Butylcyclohexanol: Features a straight four-carbon chain.

-

2-sec-Butylcyclohexanol: The cyclohexyl ring is attached to the second carbon of the butyl group.[2]

-

2-tert-Butylcyclohexanol: Contains a bulky tertiary butyl group, which has profound conformational implications.[3]

These structural differences directly influence physical properties such as boiling point, melting point, and density.

The Critical Role of Stereochemistry: Conformational Locking

For substituted cyclohexanes, the chair conformation is the most stable. Substituents can occupy either an axial or equatorial position. Due to its significant steric bulk, the tert-butyl group acts as a "conformational lock," strongly favoring the equatorial position to minimize steric strain.[4] This results in two primary diastereomers for 2-tert-butylcyclohexanol:

-

cis-2-tert-Butylcyclohexanol: The hydroxyl group is also in an equatorial position.

-

trans-2-tert-Butylcyclohexanol: The hydroxyl group is forced into an axial position.[4]

This fixed conformation means that the cis and trans isomers are not easily interconvertible and exhibit distinct physical properties and reactivity.[4] The cis-isomer is of particular industrial importance, as its acetate ester is a valuable fragrance with woody and fruity notes.[5]

Relevance in Chemical and Pharmaceutical Development

While well-established in the fragrance industry, the properties of this compound isomers are highly relevant to pharmaceutical research.[1][6] Its characteristics as a solvent can influence reaction kinetics and yield in organic synthesis.[1] Moreover, understanding properties like the octanol-water partition coefficient (LogP) and solubility is fundamental in drug discovery for predicting a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Although not a drug itself, this compound serves as an excellent model compound for understanding how structure and stereochemistry impact the physicochemical properties that are critical for a potential drug candidate's success.

Physical Properties of this compound Isomers

The physical properties of a compound are the foundation of its practical application, dictating its behavior as a solvent, its phase at a given temperature, and its distribution in multiphase systems. The following table summarizes key physical data, which is often presented for mixtures of isomers unless otherwise specified.

Table 1: Summary of Key Physical Properties of this compound Isomers

| Property | 2-n-Butylcyclohexanol | 2-sec-Butylcyclohexanol | 2-tert-Butylcyclohexanol (mixture of isomers) |

|---|---|---|---|

| CAS Number | 36159-49-6[7] | 4632-01-3[2] | 13491-79-7 |

| Molecular Formula | C₁₀H₂₀O[7] | C₁₀H₂₀O[2] | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol [7] | 156.27 g/mol [2] | 156.27 g/mol |

| Appearance | - | - | Solid; Clear/White Crystalline Flakes[1][6] |

| Density | 0.897 g/cm³[7] | 0.908 g/cm³[2] | 0.902 g/mL at 25 °C[8] |

| Boiling Point | 217.9 °C at 760 mmHg[7] | 219 °C at 760 mmHg[2] | 208 - 210 °C[1]; 209 °C[3] |

| Melting Point | - | - | 43-46 °C[3][8] |

| Flash Point | 87.9 °C[7] | 88.5 °C[2] | 79 °C (closed cup)[3][8] |

| Vapor Pressure | - | 0.0257 mmHg at 25 °C[2] | 0.0543 mmHg at 25 °C[3] |

| Refractive Index | 1.462[7] | - | 1.471[3] |

| LogP (o/w) | 2.728 (Calculated)[9] | 3.1 (Calculated)[2][10] | 2.584 (Calculated)[3] |

| Water Solubility | Very slightly soluble[6] | - | 278 mg/L at 25 °C (Estimated)[11] |

Solubility and Partition Coefficient (LogP)

The LogP value, representing the ratio of a compound's concentration in octanol versus water at equilibrium, is a critical parameter in drug development. It provides insight into a molecule's lipophilicity, which affects its ability to cross cell membranes. The calculated LogP values for this compound isomers, ranging from approximately 2.6 to 3.1, indicate significant lipophilicity.[2][3][9] This suggests the compound will preferentially partition into lipid environments over aqueous ones. Its low water solubility further supports this characteristic.[6][11]

Thermodynamic Properties

Thermodynamic data quantifies the energy changes associated with chemical reactions and phase transitions, providing a deeper understanding of a compound's stability and reactivity. While experimental thermodynamic data for this compound is not widely published, reliable computational methods provide valuable estimates.

Table 2: Calculated Thermodynamic Data for 2-n-Butylcyclohexanol

| Property | Value | Unit | Source |

|---|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | -86.76 | kJ/mol | Joback Calculated Property[9] |

| Enthalpy of Formation (Gas, ΔfH°gas) | -367.98 | kJ/mol | Joback Calculated Property[9] |

| Enthalpy of Vaporization (ΔvapH°) | 54.65 | kJ/mol | Joback Calculated Property[9] |

| Enthalpy of Fusion (ΔfusH°) | 18.65 | kJ/mol | Joback Calculated Property[9] |

| Critical Temperature (Tc) | 721.21 | K | Joback Calculated Property[9] |

| Critical Pressure (Pc) | 2729.71 | kPa | Joback Calculated Property[9] |

Enthalpy of Formation and Vaporization

The enthalpy of formation (ΔfH°) represents the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. The negative value for 2-n-butylcyclohexanol indicates that its formation is an exothermic process.[9] The enthalpy of vaporization (ΔvapH°) is the energy required to transform one mole of the liquid into a gas at constant pressure. This value is directly related to the strength of intermolecular forces (primarily hydrogen bonding and van der Waals forces) in the liquid state.

Experimental Determination of Properties

The trustworthiness of chemical data hinges on robust and repeatable experimental protocols. This section outlines the methodologies for determining key physical and thermodynamic properties, emphasizing the rationale behind the procedural steps.

General Workflow for Property Determination

A systematic approach is essential for accurate characterization. The process begins with ensuring sample purity, followed by a series of measurements using calibrated instrumentation.

Caption: General experimental workflow for chemical property determination.

Protocol: Determination of Enthalpy of Combustion via Bomb Calorimetry

Rationale: Bomb calorimetry is a standard technique for determining the heat of combustion of a substance at constant volume. This experimental value is crucial as it can be used with Hess's Law and known enthalpies of formation for CO₂ and H₂O to calculate the standard enthalpy of formation (ΔfH°) of the analyte, providing a fundamental thermodynamic parameter.

Methodology:

-

Sample Preparation: Accurately weigh (~0.5 - 1.0 g) a pure sample of the this compound isomer into a crucible.

-

Calorimeter Setup: Place the crucible in the bomb calorimeter. Add a known volume of deionized water (typically 1 mL) to the bomb to ensure saturation of the final atmosphere with water vapor.

-

Assembly: Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.

-

System Equilibration: Submerge the sealed bomb in a known mass of water in the calorimeter's insulated container. Allow the entire system to reach thermal equilibrium while stirring continuously. Record the initial temperature (T_initial) to a precision of 0.001 °C.

-

Ignition: Ignite the sample via an electrical fuse.

-

Data Acquisition: Record the temperature at regular intervals until a maximum temperature is reached and then begins to fall. Continue recording to establish a post-combustion cooling curve.

-

Calculation:

-

Correct the observed temperature rise (ΔT) for heat exchange with the surroundings.

-

Calculate the total heat released (q_total) using the equation: q_total = C_cal * ΔT, where C_cal is the predetermined heat capacity of the calorimeter.

-

Subtract contributions from the ignition wire and any side reactions (e.g., nitric acid formation).

-

The resulting value, q_comb, is the heat of combustion for the sample mass.

-

Normalize this value to a molar basis to determine the molar enthalpy of combustion (ΔcH°).

-

-

Validation: Repeat the experiment at least three times to ensure reproducibility. Calibrate the calorimeter using a standard substance with a known heat of combustion, such as benzoic acid.

Protocol: Determination of LogP via the Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining the octanol-water partition coefficient. It directly measures the partitioning of a substance between two immiscible liquid phases, providing an empirical value for lipophilicity that is essential for ADME modeling in drug development.

Caption: Workflow for LogP determination using the shake-flask method.

Methodology:

-

Preparation of Phases: Pre-saturate 1-octanol with water and water with 1-octanol by mixing them and allowing the phases to separate. This prevents volume changes during the experiment.

-

Analyte Introduction: Add a small, accurately known amount of the this compound isomer to a vessel containing known volumes of the pre-saturated octanol and water phases. The concentration should be below the solubility limit in both phases.

-

Equilibration: Seal the vessel and shake it gently at a constant temperature (typically 25 °C) for a period sufficient to reach equilibrium (can range from 1 to 24 hours).

-

Phase Separation: Stop shaking and allow the phases to separate. Centrifugation is highly recommended to ensure a clean separation.

-

Concentration Measurement: Carefully withdraw an aliquot from each phase. Analyze the concentration of the this compound isomer in each phase using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

-

Validation: Perform the experiment using at least three different starting concentrations of the analyte to confirm that the LogP value is independent of concentration.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound and its isomers are generally classified as eye irritants and may be harmful to aquatic life.

Table 3: Summary of GHS Hazard Information for Butylcyclohexanol Isomers

| Hazard Statement | Description | Precautionary Codes | Source |

|---|---|---|---|

| H319 | Causes serious eye irritation. | P264, P280, P305+P351+P338 |

| H402 | Harmful to aquatic life. | P273, P501 | |

Note: This table represents a general hazard profile; users must consult the specific Safety Data Sheet (SDS) for the particular isomer and supplier.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or glasses that conform to approved standards.[12][13]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[14]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[14][15]

Storage and Incompatibilities

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][14] For 2-tert-butylcyclohexanol, which is a solid, storage at room temperature is typical.[13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[12][14]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[14]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician if you feel unwell.[14]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[13]

Conclusion and Future Outlook

This compound is a compound whose physical and thermodynamic properties are dictated by fine structural and stereochemical details. The bulky tert-butyl group, in particular, provides a classic example of conformational locking, leading to distinct and separable cis and trans isomers with unique characteristics.[4] While data is available for key physical properties, a significant gap exists in the experimental validation of thermodynamic parameters across all isomers.

For researchers in synthetic chemistry and drug development, the data and protocols presented here serve as a foundational resource. The compound's lipophilicity, hydrogen bonding capability, and role as a solvent make it a subject of continuing interest. Future research should focus on the experimental determination of a complete thermodynamic dataset for each pure isomer, which would allow for more accurate modeling of its behavior in complex systems and further unlock its potential in advanced material and pharmaceutical applications.

References

-

LookChem. (n.d.). 2-sec-Butylcyclohexanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94828, 2-sec-Butylcyclohexanol. Retrieved from [Link]

-

Journal of Physical and Chemical Reference Data. (1973). Physical and Thermodynamic Properties of Aliphatic Alcohols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142051, 2-Butylcyclohexan-1-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26068, 2-tert-Butylcyclohexanol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexanol, 2-butyl- (CAS 36159-49-6). Retrieved from [Link]

-

Brainly.com. (2023). Tert-butyl groups are so large that they function as "conformational locks". Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). IUPAC-NIST Solubilities Database: 2-Butanol with Cyclohexene and Water. Retrieved from [Link]

-

YouTube. (2020). Enthalpy of combustion of alcohols C0095. Retrieved from [Link]

-

The Good Scents Company. (n.d.). trans-pine hexanol. Retrieved from [Link]

- Google Patents. (n.d.). EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. brainly.com [brainly.com]

- 5. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]

- 6. 2-TERT-BUTYLCYCLOHEXANOL | 13491-79-7 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 2-tert-Butylcyclohexanol, mixture of isomers 99 13491-79-7 [sigmaaldrich.com]

- 9. Cyclohexanol, 2-butyl- (CAS 36159-49-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 2-sec-Butylcyclohexanol | C10H20O | CID 94828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. trans-pine hexanol, 5448-22-6 [thegoodscentscompany.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. fishersci.com [fishersci.com]

- 15. aksci.com [aksci.com]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-Butylcyclohexanol Conformational Analysis

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications in drug design, catalysis, and materials science. 2-Butylcyclohexanol, with its multiple stereoisomers and the conformational flexibility of both the cyclohexane ring and the n-butyl side chain, presents a compelling case for the power of modern computational chemistry. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for performing a rigorous conformational analysis of this compound using quantum chemical calculations. We move beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, ensuring a robust and self-validating workflow. The guide details a multi-stage protocol, from initial structure generation and coarse optimization to high-level quantum mechanical calculations, inclusion of solvation effects, and statistical thermodynamic analysis for predicting conformer populations.

Introduction: The Significance of Conformational Analysis

The three-dimensional structure of a molecule is inextricably linked to its function. For molecules like this compound, which possess multiple chiral centers and rotatable bonds, a multitude of low-energy shapes, or conformers, can coexist at equilibrium. The specific arrangement of the hydroxyl and butyl groups (axial vs. equatorial) and the orientation of the butyl chain itself dictate the molecule's steric and electronic properties. This, in turn, governs its intermolecular interactions—a critical factor in drug-receptor binding, reaction stereoselectivity, and the macroscopic properties of materials.

Quantum chemical (QC) calculations offer a powerful, in silico alternative to experimental methods for dissecting this complex conformational space. By solving approximations to the Schrödinger equation, QC methods can provide accurate geometries and relative energies of different conformers, allowing us to predict their equilibrium populations and understand the subtle interplay of forces that govern molecular shape.

Theoretical Foundations

A robust conformational analysis is built upon a solid theoretical understanding of the system. For this compound, this involves considering the stereochemistry of the ring and the rotational degrees of freedom of the substituents.

Cyclohexane Conformations and A-Values

The cyclohexane ring predominantly adopts a low-energy chair conformation , which minimizes both angle strain (maintaining near-tetrahedral bond angles) and torsional strain (staggering all C-H bonds).[1] A ring-flip process interconverts two chair forms, causing substituents to switch between axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring) positions.

Generally, substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial hydrogens. The energetic penalty for a substituent to occupy an axial position is quantified by its A-value , defined as the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[2][3] A larger A-value signifies a greater preference for the equatorial position due to increased steric bulk.[2][3] While a precise experimental A-value for a 2-hydroxyl-n-butyl group is not readily tabulated, understanding the A-values of its constituent parts (hydroxyl ≈ 0.9 kcal/mol, n-butyl ≈ 2.1 kcal/mol) provides a qualitative expectation of a strong equatorial preference.

The Challenge of the Butyl Group

The n-butyl substituent introduces an additional layer of complexity. Rotation around the C-C single bonds within the butyl chain creates numerous rotational isomers, or rotamers . Each of these rotamers will have a distinct energy and will influence the overall stability of the cyclohexane conformer to which it is attached. A comprehensive analysis must, therefore, explore not only the ring flip and the cis/trans stereoisomerism of the substituents but also the rotational potential energy surface of the butyl group.

Principles of Quantum Chemical Methods

Our approach relies on Density Functional Theory (DFT) , a workhorse of modern computational chemistry that balances accuracy and computational cost effectively.[4] DFT approximates the complex many-electron wavefunction with the much simpler electron density. The choice of the specific DFT functional and basis set is critical for obtaining reliable results.

-

Functionals (e.g., B3LYP, ωB97X-D, M06-2X): These are mathematical approximations for the exchange-correlation energy. Functionals like ωB97X-D and M06-2X are often recommended for conformational analyses as they include empirical dispersion corrections, which are crucial for accurately modeling the weak, non-covalent van der Waals interactions that influence conformer stability.[5][6][7]

-

Basis Sets (e.g., 6-31G(d), 6-311+G(d,p), cc-pVTZ): These are sets of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results but at a significantly higher computational cost. A common strategy is to use a smaller, less demanding basis set like 6-31G(d) for initial geometry optimizations and then use a larger basis set for a final, more accurate single-point energy calculation.[7]

The Computational Workflow: A Self-Validating Protocol

A rigorous and efficient conformational analysis follows a multi-step protocol designed to systematically explore the potential energy surface and progressively refine the results. This workflow ensures that no significant low-energy conformers are missed and that the final energy values are reliable.

Caption: A multi-phase workflow for rigorous conformational analysis.

Experimental Protocol

Step 1: Initial Structure Generation

-

Build Stereoisomers: Using a molecular builder (e.g., Avogadro, GaussView), construct the initial 3D structures for all stereoisomers of this compound (e.g., (1R,2R), (1S,2S), (1R,2S), (1S,2R)).

-

Generate Chair Conformers: For each stereoisomer, create the two chair conformations by performing a ring flip. This will result in conformers with axial/equatorial arrangements of the hydroxyl and butyl groups. For example, for cis-2-butylcyclohexanol, you will have (ax-OH, eq-Butyl) and (eq-OH, ax-Butyl) conformers.

Step 2: Rotational Isomer (Rotamer) Search

-

Rationale: The butyl chain is flexible. A simple optimization will only find the nearest local minimum for the chain's orientation. A thorough search is required to find all low-energy rotamers.

-

Procedure: Employ a conformational search algorithm. Many modern quantum chemistry packages have built-in tools for this (e.g., the GMMX or CONFLEX software).[8] These tools systematically or stochastically rotate the dihedral angles of the butyl chain, generating a large pool of candidate structures. A computationally cheaper but effective approach can be achieved with semi-empirical methods like GFN2-xTB within a program like CREST.[9]

Step 3: Coarse Optimization with Molecular Mechanics (MM)

-

Causality: The rotamer search can generate hundreds or thousands of structures. Running expensive DFT calculations on all of them is inefficient. A molecular mechanics force field (e.g., MMFF94 or UFF) provides a very fast way to perform an initial geometry optimization and get approximate relative energies.[10][11]

-

Procedure:

-

Submit all generated conformers to an MM geometry optimization.

-

This step will quickly eliminate structures with severe steric clashes and group similar conformers.

-

Step 4: Filtering and Deduplication

-

Procedure:

-

After MM optimization, discard all conformers above a certain energy threshold (e.g., 10-15 kcal/mol) relative to the lowest-energy structure found.

-

Remove duplicate structures based on a root-mean-square deviation (RMSD) comparison.

-

Step 5: DFT Geometry Optimization

-

Rationale: This is the core quantum mechanical step to obtain accurate geometries and relative energies. We recommend a functional that includes dispersion corrections.

-

Protocol:

-

Method: ωB97X-D or M06-2X

-

Basis Set: 6-31G(d)

-

Task: Geometry Optimization (Opt)

-

Solvation (Optional but Recommended): Use an implicit solvent model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) if the analysis is for a solution phase.[12][13][14] This is crucial as solvation can significantly alter the relative energies of conformers, especially those with different polarities.[15]

-

Submit the filtered set of unique conformers from Step 4 to this DFT calculation.

-

Step 6: Frequency Analysis (Self-Validation)

-

Trustworthiness: This step is a critical self-validation check.

-

Protocol:

-

Method/Basis Set: Use the same level of theory as the optimization (ωB97X-D/6-31G(d)).

-

Task: Frequencies (Freq)

-

-

Interpretation:

-

Verification of Minima: A true minimum on the potential energy surface will have zero imaginary frequencies. If one imaginary frequency is found, it indicates a transition state, not a stable conformer, and should be re-examined or discarded.

-

Thermodynamic Data: The frequency calculation also provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy. These are essential for accurate final energy comparisons.

-

Step 7: Single-Point Energy Refinement

-

Rationale: While the geometries from the 6-31G(d) basis set are generally good, electronic energies are more sensitive to the choice of basis set. A final, more accurate energy can be obtained by using a larger basis set on the already optimized geometries.

-

Protocol:

-

Method: ωB97X-D or M06-2X

-

Basis Set: 6-311+G(d,p) (a triple-zeta basis set with diffuse and polarization functions)

-

Task: Single Point Energy (SP)

-

Input: Use the optimized geometries from Step 5.

-

Step 8: Data Analysis and Boltzmann Distribution

-

Calculate Relative Gibbs Free Energies (ΔG): For each conformer, the final energy is the sum of the single-point electronic energy (Step 7) and the thermal correction to Gibbs Free Energy (from the frequency calculation in Step 6). Calculate the relative free energy of each conformer with respect to the global minimum conformer.

-

Calculate Population: The population (P_i) of each conformer i at a given temperature (T, e.g., 298.15 K) is calculated using the Boltzmann distribution equation.[16][17]

-

Pi = (e-ΔGi/RT) / (Σje-ΔGj/RT)

-

Where ΔGi is the relative Gibbs free energy of conformer i, R is the gas constant, T is the temperature in Kelvin, and the denominator is the sum over all conformers j.[16]

-

Data Presentation and Interpretation

All quantitative results should be summarized in a clear, structured table to facilitate comparison and analysis.

Table 1: Calculated Thermodynamic Data and Population for Conformers of cis-2-Butylcyclohexanol

| Conformer ID | Description | Relative Energy (ΔE, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) | Population at 298K (%) |

| C-1 | eq-OH, eq-Butyl (anti) | 0.00 | 0.00 | 75.8 |

| C-2 | eq-OH, eq-Butyl (gauche) | 0.65 | 0.70 | 21.1 |

| C-3 | ax-OH, eq-Butyl (anti) | 2.10 | 2.05 | 2.0 |

| C-4 | eq-OH, ax-Butyl (anti) | 2.80 | 2.75 | 1.1 |

| ... | ... | ... | ... | ... |

Note: Data are illustrative and will vary based on the exact level of theory and stereoisomer analyzed.

Caption: Conformational relationships in this compound.

Authoritative Grounding & Validation

The trustworthiness of a computational model hinges on its ability to be validated against experimental data.[18] The final Boltzmann-averaged properties can be compared with experimental results.

-

NMR Spectroscopy: Calculated NMR chemical shifts and coupling constants for each conformer can be averaged based on their Boltzmann populations.[19][20] This averaged spectrum can then be directly compared to an experimental NMR spectrum to confirm the predicted conformational equilibrium.[21][22]

-

Infrared (IR) Spectroscopy: Similarly, a Boltzmann-averaged IR spectrum can be generated from the calculated vibrational frequencies of each conformer and compared with experimental data.[23][24]

Discrepancies between calculated and experimental data may suggest the need to revisit the computational model, for instance, by using a higher level of theory, a more sophisticated solvation model, or by exploring the potential energy surface more exhaustively.

Conclusion

This guide has outlined a comprehensive and scientifically grounded workflow for the conformational analysis of this compound using quantum chemical calculations. By following a multi-stage refinement process and incorporating critical self-validation steps like frequency analysis, researchers can confidently explore the complex potential energy surface of flexible molecules. The insights gained from such an analysis—identifying the most stable conformers and their equilibrium populations—are invaluable for understanding molecular properties and predicting chemical behavior, ultimately accelerating research and development in chemistry and the life sciences.

References

- ORCA 6.0 Manual - FACCTs. (n.d.). Implicit Solvation Models.

- SCM. (2025). Conformers — Tutorials 2025.1 documentation.

- Hashmi, M. A. (2022, June 26). Tutorial 21 | Boltzmann Averaging of NMR of Conformers. YouTube.

- [Author Removed]. (2025, October 13). A diverse and chemically relevant solvation model benchmark set with flexible molecules and conformer ensembles. ChemRxiv.

- [Username Removed]. (2020, June 25). Boltzmann Distribution (Example). YouTube.

- Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry.

- Q-Chem. (2020, August 28). 11.2 Chemical Solvent Models - Q-Chem Manual.

- Wikipedia contributors. (n.d.). Solvent model. Wikipedia.

- BenchChem. (2025). A Researcher's Guide to Validating Computational Models with Experimental NMR Data in Deuteromethanol.

- [Author Removed]. (n.d.). (PDF) IR-NMR multimodal computational spectra dataset for 177K patent-extracted organic molecules. ResearchGate.

- Wikipedia contributors. (n.d.). A value. Wikipedia.

- [Author Removed]. (n.d.). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv.

- [Author Removed]. (2025, May 19). Accurate Density Functional Theory for Non-Covalent Interactions in Charged Systems. ChemRxiv.

- PazzyBoardmanPhysicsTutorials. (2019, September 6). The Boltzmann Distribution - Statistical Physics. YouTube.

- Herbert, J. (2020, June 27). Dielectric continuum solvation models.

- [Username Removed]. (2023, December 12). Conformational Search and Computing Boltzmann-Average Properties. YouTube.

- [Author Removed]. (2025, June 18). IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. ChemRxiv.

- [Author Removed]. (n.d.). (PDF) Noncovalent Interactions in Density-Functional Theory. ResearchGate.

- Corminboeuf, C. (n.d.). Minimizing Density Functional Failures for Non-Covalent Interactions Beyond van der Waals Complexes. Accounts of Chemical Research.

- [Author Removed]. (n.d.). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews.

- [Author Removed]. (n.d.). conformational analysis.

- BenchChem. (2025). A Technical Guide to Computational Chemistry Studies of Hexatriene Conformations.

- [Author Removed]. (2025, October 23). Noncovalent Interactions in Density Functional Theory: All the Charge Density We Do Not See. Journal of the American Chemical Society.

- [Author Removed]. (n.d.). Computational techniques for efficient conformational sampling of proteins. PMC.

- [Author Removed]. (n.d.). Conformational Control of Donor–Acceptor Molecules Using Non-covalent Interactions. The Journal of Physical Chemistry A.

- [Author Removed]. (n.d.). Computational Chemistry in Nuclear Magnetic Resonance. MDPI.

- UC Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis.

- Computational Chemistry Online. (n.d.). Conformational Sampling.

- National Center for Biotechnology Information. (n.d.). Butylcyclohexane. PubChem.

- National Metabolomics Data Repository. (n.d.). Cyclohexane, butyl-.

- [Author Removed]. (2023, December 12). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. PMC.

- National Institute of Standards and Technology. (n.d.). Cyclohexane, butyl-. NIST Chemistry WebBook.

- OpenOChem Learn. (n.d.). Conformational Analysis.

- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).

- NPTEL-NOC IITM. (2021, June 8). mod03lec12 - Conformational Analysis - Part II. YouTube.

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. A value - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. calcus.cloud [calcus.cloud]

- 10. conformational analysis [sas.upenn.edu]

- 11. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]

- 12. 7.50. Implicit Solvation Models - ORCA 6.0 Manual [faccts.de]

- 13. 11.2 Chemical Solvent Models⣠Chapter 11 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 14. Solvent model - Wikipedia [en.wikipedia.org]

- 15. John Herbert: Dielectric continuum solvation models [asc.ohio-state.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. scm.com [scm.com]

- 20. m.youtube.com [m.youtube.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Discovery and First Synthesis of 2-Butylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and the first documented synthesis of 2-butylcyclohexanol. The narrative delves into the foundational principles of catalytic hydrogenation that enabled its creation, with a detailed examination of the pioneering work in the field of alicyclic compounds. The guide presents the seminal synthesis, including the experimental protocol, reaction mechanisms, and the analytical techniques of the era. This document serves as a technical resource for researchers, offering insights into the early methodologies of organic synthesis and the logical framework that led to the development of this important cyclohexanol derivative.

Introduction: The Dawn of Alicyclic Chemistry and the Quest for Novel Structures

The late 19th and early 20th centuries marked a revolutionary period in organic chemistry. The elucidation of the structure of benzene by Kekulé in 1865 ignited a fervent interest in cyclic compounds. While aromatic chemistry flourished, the exploration of their saturated counterparts, the alicyclic compounds, presented a new frontier. Pioneers like Paul Sabatier, a Nobel laureate in Chemistry in 1912, laid the theoretical and practical groundwork for the catalytic hydrogenation of organic compounds, a technique that would prove indispensable in the synthesis of cyclohexanol and its derivatives. His work demonstrated that the addition of hydrogen to unsaturated molecules in the presence of finely divided metals, such as nickel, could efficiently produce saturated compounds. This breakthrough opened the door to the systematic synthesis of a vast array of novel alicyclic structures, including the alkyl-substituted cyclohexanols.

The impetus for synthesizing compounds like this compound stemmed from a growing interest in the relationship between molecular structure and physical properties, particularly odor. The fragrance and flavor industries, still in their nascent stages of relying on synthetic chemistry, were keen to discover new molecules with unique and desirable scent profiles.[1] The structure of this compound, with its combination of a polar hydroxyl group and a nonpolar butyl-substituted cyclohexane ring, suggested the potential for interesting olfactory characteristics.

The First Documented Synthesis: A Landmark in Catalytic Hydrogenation

While the principles of catalytic hydrogenation were established in the early 1900s, the first documented synthesis of this compound is attributed to the work of L. Palfray and G. Gauthier in 1941. Their research, published in the Bulletin de la Société Chimique de France, detailed the catalytic hydrogenation of 2-n-butylphenol to produce this compound. This work was a direct application of the foundational principles established by Sabatier and others, demonstrating the versatility of catalytic hydrogenation for the preparation of specific alkyl-substituted cyclohexanols.

The synthesis was significant not only for producing a novel compound but also for its contribution to the understanding of the stereochemistry of such reactions. The hydrogenation of a planar aromatic ring to a three-dimensional cyclohexane ring introduces the possibility of cis and trans isomers, a concept that was of great interest to chemists of the era.

Causality Behind Experimental Choices

The choice of 2-n-butylphenol as the starting material was a logical one. The synthesis of ortho-alkylated phenols was an established industrial process, providing a readily available precursor.[2] The primary challenge lay in the selective hydrogenation of the aromatic ring without cleaving the hydroxyl group or the butyl side chain. The selection of a suitable catalyst and the optimization of reaction conditions were paramount to achieving a high yield of the desired product.

The pioneering work of Vladimir Ipatieff in high-pressure hydrogenation also played a crucial role in shaping the experimental approach.[1] Ipatieff's research demonstrated that conducting hydrogenations at elevated pressures and temperatures could significantly increase reaction rates and yields, a principle that was likely considered in the design of the synthesis for this compound.

Experimental Protocol: The First Synthesis of this compound

The following is a reconstruction of the likely experimental protocol for the first synthesis of this compound, based on the common practices of the time and the available literature on the hydrogenation of phenols.

Objective: To synthesize this compound via the catalytic hydrogenation of 2-n-butylphenol.

Materials:

-

2-n-butylphenol

-

Raney Nickel catalyst

-

Ethanol (solvent)

-

Hydrogen gas

-

High-pressure autoclave

Procedure:

-

Catalyst Preparation: A slurry of Raney Nickel catalyst in ethanol was prepared. The catalyst was washed multiple times with ethanol to remove any residual alkali from its preparation.

-

Reaction Setup: A high-pressure autoclave was charged with 2-n-butylphenol and the prepared Raney Nickel catalyst slurry.

-

Hydrogenation: The autoclave was sealed and purged with hydrogen gas to remove any air. The vessel was then pressurized with hydrogen to the desired pressure (typically in the range of 100-150 atm).

-

Reaction Conditions: The reaction mixture was heated to a temperature between 150-200°C with constant agitation to ensure efficient mixing of the reactants and catalyst.

-

Monitoring and Workup: The reaction was monitored by observing the drop in hydrogen pressure. Upon completion, the autoclave was cooled to room temperature and the excess hydrogen was carefully vented.

-

Isolation and Purification: The reaction mixture was filtered to remove the Raney Nickel catalyst. The ethanol solvent was then removed by distillation. The crude this compound was purified by fractional distillation under reduced pressure.

Table 1: Representative Reaction Parameters for the First Synthesis of this compound

| Parameter | Value | Rationale |